molecular formula C7H11ClN4O B175878 4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide CAS No. 198757-18-5

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide

Cat. No. B175878
CAS RN: 198757-18-5
M. Wt: 202.64 g/mol
InChI Key: XEULSNPKBDVIHJ-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide (CEMPCH) is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CEMPCH is a hydrazide derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide inhibits the activity of 5-lipoxygenase by binding to the enzyme and preventing the conversion of arachidonic acid to leukotrienes. This mechanism of action has been found to be effective in reducing inflammation and preventing the onset of various diseases.
Biochemical and Physiological Effects
4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-arthritic properties. It has also been shown to reduce oxidative stress and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide has several advantages as a research tool, including its ability to inhibit the activity of 5-lipoxygenase and its unique biochemical and physiological effects. However, limitations include its low solubility in water and its potential for toxicity at high concentrations.

Future Directions

Future research on 4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide could focus on its potential as a therapeutic agent for various diseases, including asthma, arthritis, and cancer. Studies could also investigate its mechanism of action in more detail and explore ways to improve its solubility and reduce toxicity. Additionally, research could investigate the potential of 4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide as a tool for studying the role of 5-lipoxygenase in various biological processes.

Synthesis Methods

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide can be synthesized through a variety of methods, including the reaction of 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid with hydrazine hydrate. Other methods include the reaction of 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid with thionyl chloride followed by reaction with hydrazine hydrate.

Scientific Research Applications

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide has been used in various scientific research studies due to its ability to inhibit the activity of the enzyme 5-lipoxygenase. This enzyme is responsible for the production of leukotrienes, which are inflammatory mediators involved in various diseases such as asthma, arthritis, and cancer.

properties

CAS RN

198757-18-5

Product Name

4-Chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C7H11ClN4O/c1-3-4-5(8)6(7(13)10-9)12(2)11-4/h3,9H2,1-2H3,(H,10,13)

InChI Key

XEULSNPKBDVIHJ-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1Cl)C(=O)NN)C

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NN)C

synonyms

1H-PYRAZOLE-5-CARBOXYLIC ACID, 4-CHLORO-3-ETHYL-1-METHYL-,HYDRAZIDE

Origin of Product

United States

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